molecular formula C16H12O5 B1675864 (-)-Maackiain CAS No. 2035-15-6

(-)-Maackiain

Cat. No.: B1675864
CAS No.: 2035-15-6
M. Wt: 284.26 g/mol
InChI Key: HUKSJTUUSUGIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Maackiain: A Comprehensive Overview of Its Mechanism of Action

Maackiain, also known as (-)-Maackiain, is a natural compound with multiple biological activities. It has been isolated from various Chinese herbs, such as Sophora flavescens . This compound has been studied for its potential therapeutic effects in various diseases, including cancer .

Target of Action

Maackiain has been found to interact with several targets. It has been reported to inhibit the mammalian target of the rapamycin (mTOR) pathway . It also interacts with AMP-activated protein kinase (AMPK) and Protein kinase C delta type . These targets play crucial roles in cellular processes such as cell proliferation, apoptosis, and autophagy .

Mode of Action

Maackiain’s interaction with its targets leads to significant changes in cellular processes. For instance, it inhibits the mTOR pathway, thereby inducing autophagy in cervical cancer cells . The regulation of the mTOR/autophagy pathway by Maackiain relies on the activation of AMPK . Inhibition of AMPK reverses Maackiain’s anti-cervical cancer activity .

Biochemical Pathways

Maackiain affects several biochemical pathways. It inhibits the mTOR pathway, leading to the induction of autophagy . It also modulates the AMPK/mTOR/autophagy pathway . Furthermore, it has been reported to inhibit the MAPK/Ras signaling pathway .

Result of Action

Maackiain has been shown to have significant molecular and cellular effects. It inhibits cell proliferation, migration, and invasion . It also promotes apoptosis . For instance, in cervical cancer cells, Maackiain enhances the pro-apoptotic effects of cisplatin . In triple-negative breast cancer (TNBC), it induces apoptosis with an increase of GADD45α and a decrease of miR-374a .

Action Environment

The action of Maackiain can be influenced by various environmental factors. For instance, the synthesis of phytoalexin, a class of compounds to which Maackiain belongs, can be modified by factors such as temperature, humidity, and water availability . Understanding these influences can help optimize the use of Maackiain for therapeutic purposes.

Biochemical Analysis

Biochemical Properties

Maackiain plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Maackiain has been shown to inhibit the MAPK/Ras signaling pathway, which is pivotal in cell proliferation and apoptosis . Additionally, Maackiain modulates the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 pathways, which are essential in oxidative stress response, inflammation, and apoptosis . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

Maackiain exerts significant effects on various cell types and cellular processes. In nasopharyngeal carcinoma cells, Maackiain inhibits proliferation and promotes apoptosis by targeting the MAPK/Ras signaling pathway . In type 2 diabetic rat models, Maackiain protects kidney cells by modulating oxidative stress, inflammation, and apoptosis pathways . These effects underscore Maackiain’s potential in influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Maackiain involves several intricate interactions. Maackiain binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Maackiain inhibits the MAPK/Ras signaling pathway by binding to key proteins involved in this pathway . Additionally, Maackiain activates the Nrf2/HO-1 pathway, enhancing the expression of antioxidant genes . These molecular interactions elucidate how Maackiain exerts its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Maackiain change over time. Studies have shown that Maackiain remains stable and retains its biological activity over extended periods. In in vitro studies, Maackiain consistently inhibited cell proliferation and induced apoptosis over several days . In in vivo studies, Maackiain demonstrated long-term protective effects on kidney function in diabetic rats . These findings indicate that Maackiain’s effects are sustained over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of Maackiain vary with different dosages in animal models. In type 2 diabetic rat models, Maackiain administered at doses of 10 and 20 mg/kg body weight significantly improved kidney function and reduced oxidative stress, inflammation, and apoptosis . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

Maackiain is involved in several metabolic pathways. It interacts with enzymes such as Nrf2, HO-1, and Caspase-3, which play crucial roles in oxidative stress response, inflammation, and apoptosis . By modulating these pathways, Maackiain influences metabolic flux and metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

Maackiain is transported and distributed within cells and tissues through specific transporters and binding proteins. In kidney cells, Maackiain accumulates and exerts its protective effects by modulating oxidative stress and inflammation pathways . Understanding the transport and distribution of Maackiain is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of Maackiain is critical for its activity and function. Maackiain is primarily localized in the cytoplasm, where it interacts with key signaling molecules and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications, ensuring that Maackiain reaches its site of action within the cell.

Properties

IUPAC Name

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKSJTUUSUGIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-Maackiain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2035-15-6
Record name (-)-Maackiain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 181 °C
Record name (-)-Maackiain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Maackiain
Reactant of Route 2
(-)-Maackiain
Reactant of Route 3
(-)-Maackiain
Reactant of Route 4
(-)-Maackiain
Reactant of Route 5
(-)-Maackiain
Reactant of Route 6
(-)-Maackiain

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.